alpha-Phenylcinnamic acid

Description

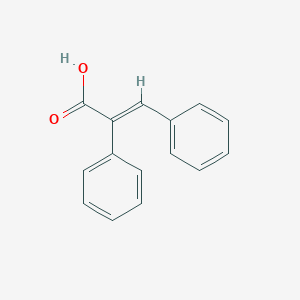

Structure

3D Structure

Properties

IUPAC Name |

(E)-2,3-diphenylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H,(H,16,17)/b14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIDDLDNGQCUOJQ-SDNWHVSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871015 | |

| Record name | (E)-alpha-Phenylcinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91-48-5, 3368-16-9 | |

| Record name | (E)-α-Phenylcinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Phenylcinnamic acid, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Phenylcinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003368169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 91-48-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylcinnamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-alpha-Phenylcinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-phenylcinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-diphenylprop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-PHENYLCINNAMIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PKH62904B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

alpha-Phenylcinnamic acid fundamental properties

An In-depth Technical Guide on the Core Properties of α-Phenylcinnamic Acid

Introduction

α-Phenylcinnamic acid (also known as 2,3-diphenylacrylic acid) is an organic compound that belongs to the class of unsaturated carboxylic acids.[1] It consists of a cinnamic acid backbone with an additional phenyl group attached to the alpha carbon.[2] This compound exists as two geometric isomers, cis (Z) and trans (E), with the trans isomer being the more common and stable form.[3][4] α-Phenylcinnamic acid and its derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development.[4][5] It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and has demonstrated a range of biological activities.[2][6] This guide provides a comprehensive overview of its fundamental chemical, physical, and biological properties, along with detailed experimental protocols.

Chemical and Physical Properties

α-Phenylcinnamic acid is a white to light yellow crystalline solid.[2] It is sparingly soluble in water but shows good solubility in various organic solvents, including ethanol (B145695), acetone, and benzene.[2][3] The compound is generally stable under normal conditions but is incompatible with strong oxidizing agents.[7][8]

Isomer-Specific Properties

The cis and trans isomers of α-phenylcinnamic acid exhibit distinct physical properties, notably in their melting points and acidity (pKa). The trans isomer is the higher-melting and more acidic of the two.

| Property | trans-α-Phenylcinnamic acid (E-isomer) | cis-α-Phenylcinnamic acid (Z-isomer) |

| CAS Number | 91-48-5[9] | 91-47-4[3] |

| Appearance | White to light yellow crystalline powder[2] | Silky needles[3] |

| Molecular Formula | C₁₅H₁₂O₂[2][7] | C₁₅H₁₂O₂[3] |

| Molecular Weight | 224.26 g/mol [7] | 224.25 g/mol [3] |

| Melting Point | 172-174 °C[7][8][10] | 138-139 °C[3] |

| Boiling Point | ~326 °C (estimate)[7][8] | Not specified |

| pKa | 4.8 (in 60% ethanol)[2][3][7] | 6.1 (in 60% ethanol)[3] |

| UV max (Ethanol) | 222, 289 nm[3] | 223, 280 nm[3] |

| Solubility | Soluble in ethanol, acetone, ether, benzene; sparingly in water[2][3][7] | More soluble than the cis-form[3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of α-phenylcinnamic acid.

-

Infrared (IR) Spectroscopy : The IR spectrum shows characteristic absorption bands for the carboxylic acid group, including a broad O-H stretch around 2500–3300 cm⁻¹, a sharp C=O stretch at approximately 1680–1700 cm⁻¹, and a C=C alkene stretch near 1620 cm⁻¹.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the presence of two phenyl rings, the carboxylic acid proton, and the vinylic proton.[2][12]

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) typically shows the molecular ion peak at m/z = 224.[9][13]

Experimental Protocols: Synthesis

The most common and well-documented method for synthesizing α-phenylcinnamic acid is a variation of the Perkin reaction.[14][15] This method involves the condensation of benzaldehyde (B42025) with phenylacetic acid.

Perkin Reaction for α-Phenylcinnamic Acid Synthesis

This procedure yields the cis-isomer, which can be subsequently isomerized to the more stable trans-form.[14]

Reagents:

-

Benzaldehyde (freshly purified)

-

Phenylacetic acid

-

Anhydrous triethylamine (B128534)

-

Acetic anhydride (B1165640)

Methodology:

-

Reaction Setup : In a round-bottomed flask, combine equimolar amounts of benzaldehyde and phenylacetic acid. Add anhydrous triethylamine and acetic anhydride to the flask.[14]

-

Reflux : Boil the mixture gently under reflux for approximately 5 hours.[14]

-

Workup & Isolation : After cooling, the reaction mixture is subjected to steam distillation to remove unreacted benzaldehyde.[14] The non-volatile aqueous residue contains the crude product.

-

Purification : The crude solid is separated and dissolved in hot 95% ethanol. Water is added, and the solution is heated to boiling with decolorizing carbon.[14]

-

Crystallization : The hot solution is filtered, and the filtrate is immediately acidified with hydrochloric acid to induce crystallization.[14]

-

Final Product : The resulting crystals of α-phenylcinnamic acid are collected by filtration. The product can be further purified by recrystallization from aqueous ethanol to yield the purified product with a melting point of 172–173 °C.[14]

Isomerization and Decarboxylation

The geometric isomers of α-phenylcinnamic acid are precursors to the corresponding isomers of stilbene (B7821643) (1,2-diphenylethylene) through decarboxylation. This reaction highlights the stereochemical relationship between the starting material and the product.

-

The cis-isomer of α-phenylcinnamic acid (m.p. 172–173°C) undergoes decarboxylation to yield cis-stilbene.[14][16]

-

Conversely, the trans-isomer (m.p. 137–139°C, which is contrary to other sources stating the trans is higher melting) yields trans-stilbene (B89595) upon decarboxylation.[16]

Biological Activity and Applications

α-Phenylcinnamic acid is recognized for its role as a versatile building block in medicinal chemistry and has intrinsic biological activities.

Pharmaceutical and Chemical Synthesis

The primary application of α-phenylcinnamic acid is as an intermediate in the synthesis of more complex molecules, including various drugs.[2] Its structure, featuring a carboxylic acid, a double bond, and two phenyl rings, provides multiple sites for chemical modification.[6] It is also a precursor to the sweetener aspartame (B1666099) through an enzyme-catalyzed amination process to form phenylalanine.[1]

Enzyme Inhibition

α-Phenylcinnamic acid is identified as a selective, non-steroidal inhibitor of type-5 17β-hydroxysteroid dehydrogenase (AKR1C3).[10] This enzyme is involved in the synthesis of active androgens and prostaglandins (B1171923) and is a target for cancers like prostate cancer and acute myeloid leukemia.

Potential Therapeutic Effects

While much of the research focuses on the broader class of cinnamic acid derivatives, the core structure is responsible for many observed effects.

-

Antidiabetic Properties : Some derivatives, including α-phenylcinnamic acid itself, exhibit moderate PPARγ agonist activity, which can lead to strong oral glucose-lowering effects, making it a potential scaffold for type 2 diabetes treatments.[5]

-

Anti-inflammatory and Antioxidant Activity : Cinnamic acid derivatives are known to possess anti-inflammatory and antioxidant properties.[17][18][19] They can inhibit key inflammatory pathways like the NF-κB and TLR4 signaling pathways, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.[18] Their antioxidant effect is often attributed to their ability to scavenge free radicals.[19]

-

Antimicrobial Activity : Cinnamic acid and its derivatives have reported antibacterial, antiviral, and antifungal properties.[19][20] Their mechanism can involve disrupting microbial cell membranes and inhibiting essential enzymes.[18]

References

- 1. Cinnamic acid - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. alpha-Phenylcinnamic Acid [drugfuture.com]

- 4. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound [chembk.com]

- 8. 91-48-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound, (E)- | C15H12O2 | CID 700620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 91-48-5 [chemicalbook.com]

- 11. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. 18-101 Merbouh [edu.utsunomiya-u.ac.jp]

- 13. α-Phenylcinnamic acid [webbook.nist.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. researchgate.net [researchgate.net]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Page loading... [wap.guidechem.com]

- 18. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. eurekaselect.com [eurekaselect.com]

- 20. mdpi.com [mdpi.com]

α-Phenylcinnamic Acid: A Technical Guide to its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Phenylcinnamic acid, also known as 2,3-diphenylacrylic acid, is an organic compound that has garnered interest in various scientific fields, from organic synthesis to potential therapeutic applications. This technical guide provides an in-depth exploration of the discovery and history of α-phenylcinnamic acid, detailed experimental protocols for its synthesis, and a summary of its known biological activities.

Discovery and Historical Context

The history of α-phenylcinnamic acid is intrinsically linked to the development of synthetic methods for cinnamic acids in the 19th century. While a single "discoverer" of α-phenylcinnamic acid is not readily identifiable from the historical record, its synthesis became achievable through the pioneering work of chemists like Sir William Henry Perkin.

In 1868, Perkin developed a reaction, now famously known as the Perkin reaction, for the synthesis of α,β-unsaturated aromatic acids.[1] This reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of an alkali salt of the acid.[1] While Perkin's initial work focused on the synthesis of coumarin (B35378) and other cinnamic acid homologues, his method laid the groundwork for the creation of a wide array of substituted cinnamic acids, including α-phenylcinnamic acid.[1]

Early preparations of α-phenylcinnamic acid were also achieved through other methods, such as the distillation of benzylmandelic acid and the reaction of sodium or potassium phenylacetate (B1230308) with benzaldehyde (B42025) in acetic anhydride.[2] A significant contribution to the simplified synthesis of α-phenylcinnamic acid was made by Robert E. Buckles and Eugene A. Hausman in 1948.[3] Over the years, various modifications and improvements to these synthetic routes have been developed, making α-phenylcinnamic acid more accessible for research and potential applications.

Experimental Protocols for Synthesis

The synthesis of α-phenylcinnamic acid can be achieved through several methods. The most historically significant and commonly employed is the Perkin reaction and its variations.

Perkin Reaction for the Synthesis of (Z)-α-Phenylcinnamic Acid

This protocol is adapted from a well-established procedure for synthesizing the (Z)-isomer of α-phenylcinnamic acid.[4]

Reagents:

-

Benzaldehyde

-

Phenylacetic acid

-

Acetic anhydride

-

Hydrochloric acid (concentrated)

-

Ethanol (95%)

-

Activated charcoal

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (0.40 mole), phenylacetic acid (0.40 mole), triethylamine (0.40 mole), and acetic anhydride (0.80 mole).

-

Gently reflux the mixture for 5 hours.

-

After cooling, add concentrated hydrochloric acid to the reaction mixture until it is acidic to Congo red.

-

The crude product will precipitate. Collect the solid by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from 95% ethanol, using activated charcoal to decolorize the solution if necessary.

-

Collect the purified crystals of (Z)-α-phenylcinnamic acid by filtration and dry them.

Logical Workflow for Perkin Reaction:

Caption: Workflow for the synthesis of (Z)-α-phenylcinnamic acid via the Perkin reaction.

Quantitative Data for Synthesis

The following table summarizes typical quantitative data for the synthesis of α-phenylcinnamic acid isomers.

| Parameter | (Z)-α-Phenylcinnamic Acid | (E)-α-Phenylcinnamic Acid | Reference |

| Yield | 82.7% | Not specified in this protocol | [4] |

| Melting Point | 120-130 °C (crude), 138-139 °C (purified) | 165-170 °C (crude), 172-174 °C (purified) | [4][5] |

| Appearance | Stout prisms | Silky needles | [4] |

Biological Activities and Signaling Pathways

While research on the biological activities of many cinnamic acid derivatives is extensive, studies specifically focusing on α-phenylcinnamic acid are more limited. However, some significant findings have emerged, pointing to its potential as a modulator of key biological targets.

Inhibition of Aldo-Keto Reductase 1C3 (AKR1C3)

α-Phenylcinnamic acid has been identified as a selective non-steroidal inhibitor of type-5 17β-hydroxysteroid dehydrogenase, also known as aldo-keto reductase 1C3 (AKR1C3).[5] AKR1C3 is an enzyme implicated in the biosynthesis of androgens and is overexpressed in several types of cancer, including prostate and breast cancer. By inhibiting AKR1C3, α-phenylcinnamic acid can potentially disrupt androgen signaling pathways that drive the growth of these hormone-dependent cancers.

Proposed Signaling Pathway of AKR1C3 Inhibition:

Caption: Proposed mechanism of action for α-phenylcinnamic acid in hormone-dependent cancers.

Antihyperglycemic Activity

Some studies have suggested that α-phenyl substituted cinnamic acid derivatives possess moderate peroxisome proliferator-activated receptor gamma (PPARγ) agonist activity, leading to oral glucose-lowering effects in animal models of type 2 diabetes.[6] PPARγ is a nuclear receptor that plays a crucial role in regulating glucose metabolism and insulin (B600854) sensitivity. Agonism of PPARγ can lead to improved glycemic control. However, it is noted that the antihyperglycemic activity of α-phenyl substituted derivatives is considered weak.[6]

Conclusion

α-Phenylcinnamic acid, a derivative of cinnamic acid, has a rich history rooted in the development of classic organic reactions. Its synthesis is well-established, with the Perkin reaction being a cornerstone method. While the exploration of its biological activities is ongoing, its identification as an inhibitor of AKR1C3 and a potential weak PPARγ agonist highlights its promise as a scaffold for the development of novel therapeutic agents. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential in drug discovery and development.

References

An In-depth Technical Guide to α-Phenylcinnamic Acid (CAS 91-48-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Phenylcinnamic acid (CAS 91-48-5) is a diarylpropenoic acid that serves as a valuable scaffold in medicinal chemistry and a key intermediate in the synthesis of various organic compounds. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its biological activities and relevant signaling pathways. Particular focus is given to its role as an inhibitor of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) and the activities of its derivatives as modulators of arachidonic acid metabolism and tubulin polymerization.

Physicochemical Properties

α-Phenylcinnamic acid exists as two geometric isomers, (Z)- (cis) and (E)- (trans), which exhibit distinct physical properties. The CAS number 91-48-5 is primarily associated with the (E)-trans-isomer. The properties of both isomers are summarized below for comparative analysis.

| Property | (E)-α-Phenylcinnamic acid (trans-isomer) | (Z)-α-Phenylcinnamic acid (cis-isomer) | References |

| CAS Number | 91-48-5 | 91-47-4 | [1] |

| Molecular Formula | C₁₅H₁₂O₂ | C₁₅H₁₂O₂ | [2] |

| Molecular Weight | 224.26 g/mol | 224.25 g/mol | [1][2] |

| Appearance | White to light yellow powder/crystals | Silky needles | [1][3] |

| Melting Point | 172-174 °C | 138-139 °C | [1][4] |

| Boiling Point | 336.6 °C at 760 mmHg (estimate) | Not available | [3] |

| Density | ~1.198 g/cm³ | Not available | [4] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and acetone. More soluble than the cis-form. | Soluble in hot water, methanol, ethanol, isopropanol, ether, benzene. | [1][3] |

| pKa | 4.8 in 60% ethanol | 6.1 in 60% ethanol | [1][3] |

| UV max (in ethanol) | 222 nm (ε 14500), 289 nm (ε 22500) | 223 nm (ε 32100), 280 nm (ε 19500) | [1] |

Experimental Protocols

Synthesis of (Z)-α-Phenylcinnamic Acid via Perkin Reaction

A common and effective method for the synthesis of α-phenylcinnamic acid is the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride. The following protocol is adapted from a well-established procedure.[4][5]

Materials:

-

Benzaldehyde (B42025) (freshly purified)

-

Phenylacetic acid

-

Triethylamine (anhydrous)

-

Acetic anhydride

-

95% Ethanol

-

6N Hydrochloric acid

-

Decolorizing carbon

Procedure:

-

In a 500 mL round-bottom flask, combine 40.5 mL (0.40 mole) of freshly purified benzaldehyde, 54.6 g (0.40 mole) of phenylacetic acid, 40 mL of anhydrous triethylamine, and 80 mL of acetic anhydride.[4]

-

Gently reflux the mixture for 5 hours.[4]

-

After refluxing, set up the apparatus for steam distillation. Steam distill the reaction mixture to remove unreacted benzaldehyde until the distillate is no longer cloudy.[4]

-

Cool the aqueous residue and decant the solution from the solid product.[4]

-

Dissolve the crude solid in 500 mL of hot 95% ethanol. Add 500 mL of water to the hot solution.[4]

-

Heat the mixture to boiling and add 2 g of decolorizing carbon.[4]

-

Filter the hot solution to remove the decolorizing carbon.[4]

-

Immediately acidify the hot filtrate with 6N hydrochloric acid until it is acidic to Congo red paper.[4]

-

Cool the solution to induce crystallization.[4]

-

Collect the crystals by filtration. The yield of crude (Z)-α-phenylcinnamic acid is typically between 60-67 g.[4]

Purification:

The crude product can be purified by recrystallization from aqueous ethanol (e.g., a 3:2 ethanol:water mixture by volume) to yield the purified (Z)-α-phenylcinnamic acid with a melting point of 172-173 °C.[4]

Synthesis of (Z)-α-Phenylcinnamic Acid via Perkin Reaction.

Biological Activities and Signaling Pathways

While α-phenylcinnamic acid itself is primarily recognized as a selective inhibitor of AKR1C3, its derivatives have been the subject of more extensive biological investigation.[2]

Inhibition of Aldo-Keto Reductase 1C3 (AKR1C3)

α-Phenylcinnamic acid has been identified as a selective non-steroidal inhibitor of type-5 17β-hydroxysteroid dehydrogenase, also known as Aldo-Keto Reductase 1C3 (AKR1C3).[2] AKR1C3 is an enzyme implicated in the biosynthesis of active androgens and the metabolism of prostaglandins. Its overexpression is associated with various cancers, making it a target for therapeutic intervention. The inhibitory action of α-phenylcinnamic acid on AKR1C3 suggests its potential as a lead compound for the development of novel anticancer agents.

Modulation of Arachidonic Acid Metabolism by Derivatives

Derivatives of α-phenylcinnamic acid have been shown to modulate the metabolism of arachidonic acid by inhibiting key enzymes such as lipoxygenases (LOX) and cyclooxygenases (COX).[] The arachidonic acid cascade is a critical signaling pathway involved in inflammation. Inhibition of LOX and COX enzymes can reduce the production of pro-inflammatory mediators like leukotrienes and prostaglandins, respectively.

Inhibition of Arachidonic Acid Metabolism by α-Phenylcinnamic Acid Derivatives.

Tubulin Polymerization Inhibition by Derivatives

Certain thio-derivatives of α-phenylcinnamic acid have been designed and synthesized as analogues of combretastatin (B1194345) A-4, a potent natural anticancer agent.[] These derivatives have been shown to inhibit tubulin polymerization, a critical process for microtubule formation and cell division.[] By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis in cancer cells. This mechanism of action makes them promising candidates for the development of new anticancer drugs.

Inhibition of Tubulin Polymerization by α-Phenylcinnamic Acid Derivatives.

Safety and Handling

α-Phenylcinnamic acid is irritating to the eyes, respiratory system, and skin.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. It is stable under normal conditions but is incompatible with strong oxidizing agents.[4]

Conclusion

α-Phenylcinnamic acid is a compound of significant interest in chemical and pharmaceutical research. Its straightforward synthesis and the biological activities of its derivatives, particularly in the areas of cancer and inflammation, highlight its potential as a versatile molecular scaffold. This guide provides foundational knowledge for researchers and drug development professionals to further explore and utilize the properties of α-phenylcinnamic acid in their work. Further investigation into the specific signaling pathways modulated by the parent compound and the development of more potent and selective derivatives are promising avenues for future research.

References

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of alpha-Phenylcinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, synthesis, and biological significance of alpha-phenylcinnamic acid. The information is presented to support advanced research and development activities, with a focus on quantitative data, experimental protocols, and clear visualizations of molecular and functional relationships.

Molecular Structure and Properties

This compound, with the molecular formula C₁₅H₁₂O₂, is an unsaturated carboxylic acid characterized by a phenyl group attached to the alpha-carbon of cinnamic acid.[1] This substitution gives rise to geometric isomerism, resulting in two distinct stereoisomers: (E)-alpha-phenylcinnamic acid and (Z)-alpha-phenylcinnamic acid. These isomers exhibit different physical and chemical properties.

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₂O₂ | [1] |

| Molecular Weight | 224.26 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Solubility | Sparingly soluble in water; soluble in ethanol (B145695) and acetone | [1] |

Stereochemistry: (E) and (Z) Isomers

The stereochemistry of this compound is defined by the spatial arrangement of the substituents around the carbon-carbon double bond. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the (E) and (Z) configurations.[3][4]

-

At the alpha-carbon (Cα): The phenyl group has a higher priority than the carboxylic acid group.

-

At the beta-carbon (Cβ): The phenyl group has a higher priority than the hydrogen atom.

(Z)-alpha-Phenylcinnamic acid (cis): The higher priority groups (the two phenyl groups) are on the same side of the double bond. (E)-alpha-Phenylcinnamic acid (trans): The higher priority groups (the two phenyl groups) are on opposite sides of the double bond.

Caption: Logical relationship of this compound and its stereoisomers.

Table 2: Physical and Spectroscopic Properties of (E) and (Z)-alpha-Phenylcinnamic Acid

| Property | (Z)-alpha-Phenylcinnamic Acid (cis) | (E)-alpha-Phenylcinnamic Acid (trans) | Reference(s) |

| Melting Point | 172-174 °C | 138-139 °C | [2][5] |

| pKa (in 60% ethanol) | 6.1 | 4.8 | [5] |

| UV-Vis (λmax in ethanol) | 223 nm (ε = 32100), 280 nm (ε = 19500) | 222 nm (ε = 14500), 289 nm (ε = 22500) | [5] |

| Mass Spectrum (m/z) | Molecular Ion: 224 | Molecular Ion: 224; Top Peak: 179 | [6][7] |

Experimental Protocols

This protocol is adapted from Organic Syntheses.[8]

Materials:

-

Benzaldehyde (freshly purified)

-

Phenylacetic acid

-

Triethylamine (anhydrous)

-

Acetic anhydride

-

95% Ethanol

-

Decolorizing carbon

-

6N Hydrochloric acid

Procedure:

-

In a 500-mL round-bottomed flask, combine 40.5 mL (42.4 g, 0.40 mole) of freshly purified benzaldehyde, 54.6 g (0.40 mole) of phenylacetic acid, 40 mL of anhydrous triethylamine, and 80 mL of acetic anhydride.

-

Gently reflux the mixture for 5 hours.

-

After cooling, set up the apparatus for steam distillation and distill the reaction mixture until the distillate is no longer cloudy. Collect an additional 50 mL of distillate.

-

Cool the aqueous residue and decant the solution from the solid.

-

Dissolve the solid in 500 mL of hot 95% ethanol. Add the decanted aqueous solution to the hot ethanol solution.

-

Heat the mixture to boiling and add 2 g of decolorizing carbon.

-

Filter the hot solution and immediately acidify the filtrate to Congo red with 6N hydrochloric acid.

-

Cool the solution to induce crystallization.

-

Collect the crystals by filtration. The yield of crude (Z)-alpha-phenylcinnamic acid is 60-67 g (m.p. around 161-165 °C).

-

Purify the product by crystallization from aqueous ethanol to yield 48-53 g (54-59%) of purified product with a melting point of 172-173 °C.

Biological Activity: Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 5 (AKR1C3)

This compound and its derivatives have been identified as selective non-steroidal inhibitors of type-5 17β-hydroxysteroid dehydrogenase (AKR1C3).[9] This enzyme is involved in the pre-receptor regulation of androgens and estrogens and is a therapeutic target in hormone-dependent cancers.[10]

The inhibitory activity of cinnamic acid derivatives on AKR1C3 disrupts the conversion of androstenedione (B190577) to testosterone, a key step in androgen biosynthesis. This reduction in active androgens can lead to decreased proliferation of hormone-dependent cancer cells.

Caption: Inhibition of AKR1C3 by this compound.

Summary and Future Directions

This compound presents a valuable scaffold in medicinal chemistry due to its well-defined stereochemistry and biological activity. The distinct properties of its (E) and (Z) isomers offer opportunities for stereospecific drug design. The detailed synthetic protocol for the (Z)-isomer provides a reliable method for its preparation, enabling further investigation into its therapeutic potential. The inhibitory activity against AKR1C3 highlights its promise in the development of novel treatments for hormone-dependent cancers. Future research should focus on the synthesis and evaluation of derivatives to optimize potency and selectivity, as well as in-depth studies to elucidate the precise molecular interactions with its biological targets.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 91-48-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. elearning.uniroma1.it [elearning.uniroma1.it]

- 4. vanderbilt.edu [vanderbilt.edu]

- 5. This compound [drugfuture.com]

- 6. This compound, (E)- | C15H12O2 | CID 700620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(91-48-5) MS spectrum [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound | 91-48-5 [chemicalbook.com]

- 10. Cinnamic acids as new inhibitors of 17beta-hydroxysteroid dehydrogenase type 5 (AKR1C3) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cis and Trans Isomers of alpha-Phenylcinnamic Acid for Researchers and Drug Development Professionals

December 2025

Abstract

alpha-Phenylcinnamic acid, a derivative of cinnamic acid, exists as two geometric isomers: cis (Z) and trans (E). These isomers exhibit distinct physical, chemical, and biological properties, making them compelling molecules for investigation in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activities of cis- and trans-alpha-phenylcinnamic acid, with a particular focus on their potential as therapeutic agents through the inhibition of aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in cancer progression and hormone-dependent diseases. Detailed experimental protocols, comparative data, and visualizations of relevant biological pathways are presented to serve as a valuable resource for researchers and scientists in the field.

Introduction

This compound (2,3-diphenylacrylic acid) is an organic compound with the chemical formula C₁₅H₁₂O₂. The presence of a carbon-carbon double bond gives rise to geometric isomerism, resulting in two distinct stereoisomers: cis-(Z)-alpha-phenylcinnamic acid and trans-(E)-alpha-phenylcinnamic acid. The spatial arrangement of the phenyl and carboxylic acid groups around the double bond significantly influences the molecule's properties, including its stability, solubility, and, most importantly, its biological activity.

Recent research has highlighted the potential of cinnamic acid derivatives as inhibitors of various enzymes, with a notable focus on aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase.[1] AKR1C3 is a key enzyme in the biosynthesis of potent androgens and estrogens and is overexpressed in several cancers, including prostate, breast, and endometrial cancer.[2] Inhibition of AKR1C3 presents a promising therapeutic strategy for these hormone-dependent malignancies. This guide will delve into the specifics of the cis and trans isomers of this compound as potential AKR1C3 inhibitors and provide the necessary technical details for their synthesis, characterization, and evaluation.

Physicochemical Properties

The cis and trans isomers of this compound exhibit notable differences in their physical and chemical properties. These distinctions are crucial for their handling, formulation, and interaction with biological systems.

| Property | cis-(Z)-alpha-Phenylcinnamic Acid | trans-(E)-alpha-Phenylcinnamic Acid |

| Molecular Formula | C₁₅H₁₂O₂ | C₁₅H₁₂O₂ |

| Molecular Weight | 224.26 g/mol | 224.26 g/mol |

| Appearance | White to light yellow powder | White crystalline powder |

| Melting Point | 172-174 °C[3] | 138-139 °C[4] |

| pKa (in 60% ethanol) | 6.1[4] | 4.8[5] |

| Solubility | Soluble in hot water, methanol, ethanol (B145695), isopropanol, ether, benzene.[4] | More soluble than the cis-form.[4] |

| Stability | More stable isomer | Less stable than the cis-form.[4] |

| UV λmax (ethanol) | 223, 280 nm (ε 32100, 19500)[4] | 222, 289 nm (ε 14500, 22500)[4] |

Synthesis and Isomerization

The synthesis of this compound isomers can be achieved through various methods, with the Perkin condensation being a common approach. The specific reaction conditions can influence the isomeric ratio of the product.

Synthesis of cis-(Z)-alpha-Phenylcinnamic Acid

A detailed protocol for the synthesis of the cis-isomer is provided in Organic Syntheses.[6] The procedure involves the condensation of benzaldehyde (B42025) and phenylacetic acid in the presence of triethylamine (B128534) and acetic anhydride.

Experimental Protocol: Synthesis of cis-(Z)-alpha-Phenylcinnamic Acid

-

Reaction Setup: In a 500-mL round-bottom flask, combine 42.4 g (0.40 mole) of freshly purified benzaldehyde, 54.6 g (0.40 mole) of phenylacetic acid, 40 mL of anhydrous triethylamine, and 80 mL of acetic anhydride.

-

Reflux: Gently reflux the mixture for 5 hours.

-

Work-up: After cooling, subject the reaction mixture to steam distillation until the distillate is no longer cloudy. Cool the aqueous residue and decant the solution from the solid.

-

Crystallization: Dissolve the solid in 500 mL of hot 95% ethanol and add 500 mL of water. Heat the mixture to boiling, add 2 g of decolorizing carbon, and filter the hot solution.

-

Acidification and Isolation: Immediately acidify the filtrate to Congo red with 6N hydrochloric acid. Cool the solution to induce crystallization. Collect the crystals by filtration.

-

Purification: Recrystallize the crude product from aqueous ethanol to yield the purified cis-alpha-phenylcinnamic acid. The expected yield is 48-53 g (54-59%) with a melting point of 172-173 °C.[6]

Synthesis of trans-(E)-alpha-Phenylcinnamic Acid

While a specific, detailed protocol for the direct synthesis of the trans isomer of this compound is less commonly documented in major organic synthesis collections, it can be obtained through isomerization of the cis isomer or by modifying the Perkin condensation conditions. Shorter reaction times and different bases can favor the formation of the trans isomer.

Isomerization of this compound

The interconversion between the cis and trans isomers is a key process for obtaining the desired isomer.

-

Photochemical Isomerization: Exposure of a solution of the trans isomer to ultraviolet (UV) light can lead to the formation of the cis isomer. The conversion rate is typically in the range of 20-60%.[7]

-

Iodine-Catalyzed Isomerization: The cis isomer can be quantitatively converted to the more stable trans isomer by heating in the presence of a trace amount of iodine.[7]

Experimental Protocol: Iodine-Catalyzed Isomerization of cis- to trans-alpha-Phenylcinnamic Acid

-

Reaction Setup: Dissolve the cis-alpha-phenylcinnamic acid in a suitable organic solvent (e.g., methanol, acetone).

-

Catalyst Addition: Add a trace amount of iodine to the solution.

-

Heating: Heat the mixture at 50 °C for 1-10 minutes.

-

Monitoring and Isolation: Monitor the reaction by a suitable method (e.g., TLC, NMR). Once the conversion is complete, the solvent can be removed under reduced pressure to yield the trans-isomer.

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for the unambiguous identification and differentiation of the cis and trans isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the isomers. The chemical shifts of the vinylic proton and the carbons of the double bond are particularly informative.

| Nucleus | cis-(Z)-alpha-Phenylcinnamic Acid (δ, ppm) | trans-(E)-alpha-Phenylcinnamic Acid (δ, ppm) |

| ¹H NMR (Olefinic H) | ~5.95 | ~6.72 |

| ¹³C NMR (C=C) | Data not readily available for direct comparison | Data not readily available for direct comparison |

Note: The exact chemical shifts can vary depending on the solvent and instrument frequency. The provided values are indicative.

A comparative study of cis- and trans-cinnamic acid polymorphs using NMR has been reported, which can provide a basis for interpreting the spectra of their alpha-phenyl derivatives.[8]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of the this compound isomers shows a molecular ion peak at m/z 224. While the fragmentation patterns of the isomers are generally similar, the relative intensities of the fragment ions can differ.[9] Common fragmentation pathways for carboxylic acids include the loss of OH (M-17) and COOH (M-45).[10] For cinnamic acid derivatives, fragmentation can also involve the phenyl and vinyl groups.

Biological Activity: Inhibition of AKR1C3

The primary biological activity of interest for the this compound isomers in the context of drug development is their inhibition of the enzyme aldo-keto reductase 1C3 (AKR1C3).

The Role of AKR1C3 in Disease

AKR1C3 is a member of the aldo-keto reductase superfamily and functions as a 17β-hydroxysteroid dehydrogenase and prostaglandin (B15479496) F synthase.[2] It plays a crucial role in the biosynthesis of potent androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), and estrogens such as 17β-estradiol.[11] AKR1C3 is overexpressed in various cancers, including castration-resistant prostate cancer (CRPC) and breast cancer, where it contributes to hormone-driven tumor growth and resistance to therapy.[12]

AKR1C3 Signaling Pathway

The inhibition of AKR1C3 can disrupt several downstream signaling pathways that promote cancer cell proliferation, survival, and metastasis. AKR1C3 is known to influence pathways such as the PI3K/Akt, MAPK, and NF-κB signaling cascades.[13]

Quantitative Analysis of AKR1C3 Inhibition

Experimental Protocol: AKR1C3 Inhibition Assay (Spectrophotometric)

This protocol is a general guideline based on commonly used methods for assessing AKR1C3 inhibition.[2][11]

-

Reagents and Materials:

-

Human recombinant AKR1C3

-

NADPH (cofactor)

-

9,10-Phenanthrenequinone (PQ) (substrate)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Test compounds (cis- and trans-alpha-phenylcinnamic acid) dissolved in a suitable solvent (e.g., DMSO)

-

UV-Vis spectrophotometer and microplates

-

-

Assay Procedure:

-

Prepare a reaction mixture in a microplate well containing the phosphate buffer, NADPH, and the test compound at various concentrations.

-

Initiate the reaction by adding the substrate, PQ.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, at a constant temperature (e.g., 25 °C) for a specific time period.

-

Include control wells with no inhibitor (100% activity) and no enzyme (background).

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Cytotoxicity

While direct inhibition of AKR1C3 is a key therapeutic mechanism, it is also important to assess the general cytotoxicity of the this compound isomers against cancer cell lines. Studies on other cinnamic acid derivatives have shown cytotoxic effects with IC₅₀ values in the micromolar range against various cancer cell lines, including HeLa, K562, and MCF-7.[14][15]

Drug Development Considerations

The distinct properties of the cis and trans isomers of this compound have important implications for drug development. The greater stability of one isomer might be advantageous for manufacturing and storage, while the other might exhibit superior biological activity. A thorough understanding of the structure-activity relationship (SAR) is crucial. For instance, the planarity of the molecule and the spatial orientation of the phenyl rings and the carboxylic acid group will dictate the binding affinity to the active site of AKR1C3.

Conclusion

The cis and trans isomers of this compound represent a promising class of compounds for further investigation as potential therapeutic agents, particularly as inhibitors of AKR1C3. Their distinct physicochemical and biological properties necessitate a careful and comparative evaluation. This technical guide provides a foundational resource for researchers and drug development professionals, offering detailed protocols, compiled data, and a conceptual framework for advancing the study of these intriguing molecules. Further research is warranted to determine the specific IC₅₀ values of each isomer against AKR1C3 and to explore their efficacy in relevant preclinical models of cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Cinnamic acids as new inhibitors of 17beta-hydroxysteroid dehydrogenase type 5 (AKR1C3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 91-48-5 [chemicalbook.com]

- 4. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A comparative vibrational and NMR study of cis-cinnamic acid polymorphs and trans-cinnamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. X-ray structure of human aldo–keto reductase 1C3 in complex with a bile acid fused tetrazole inhibitor: experimental validation, molecular docking and ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00387B [pubs.rsc.org]

- 11. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound, (E)- | C15H12O2 | CID 700620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of alpha-Phenylcinnamic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of alpha-phenylcinnamic acid in various organic solvents. Understanding the solubility of this compound is crucial for its application in research, chemical synthesis, and pharmaceutical drug development, particularly for processes such as reaction optimization, purification, and formulation. This document outlines the known solubility characteristics, details the standard experimental methodologies for solubility determination, and presents a visual workflow for these procedures.

Core Data Presentation: Solubility of this compound

This compound, also known as 2,3-diphenylacrylic acid, is a white to light yellow crystalline powder. It exists as two geometric isomers, cis and trans. The solubility of this compound is influenced by the choice of solvent, temperature, and the isomeric form of the acid. The trans-isomer is generally reported to be more soluble than the cis-isomer[1].

While qualitative solubility information is available, a comprehensive set of quantitative solubility data (e.g., in g/100g of solvent) is not readily found in publicly accessible literature. The following table summarizes the known qualitative solubility of this compound in common organic solvents.

| Organic Solvent | Qualitative Solubility | Isomer Specificity |

| Methanol | Soluble[1] | Not specified |

| Ethanol | Soluble[1][2][3] | Not specified |

| Isopropanol | Soluble[1] | Not specified |

| Acetone | Soluble[2] | Not specified |

| Diethyl Ether | Soluble[1] | Not specified |

| Benzene | Soluble[1][3] | Not specified |

| Chloroform | Soluble[3] | Not specified |

| Hot Water | Soluble[1] | Not specified |

Note: The term "soluble" indicates that the compound dissolves in the solvent, but the exact concentration at saturation under specific temperatures is not provided in the cited sources. For drug development and process chemistry, it is imperative to experimentally determine the quantitative solubility in the solvent system of interest.

Experimental Protocols for Solubility Determination

The equilibrium solubility of this compound in an organic solvent can be reliably determined using the isothermal shake-flask method. This is a well-established and robust technique. The concentration of the dissolved solute in the resulting saturated solution can then be quantified using various analytical methods, with the gravimetric method and UV/Vis spectrophotometry being the most common.

Isothermal Shake-Flask Method for Equilibration

This method is designed to achieve a saturated solution of this compound in a specific solvent at a constant temperature.

Materials and Equipment:

-

This compound (solid)

-

Solvent of interest

-

Conical flasks or vials with airtight seals

-

Thermostatic shaking water bath or incubator

-

Analytical balance

-

Spatula

-

Filtration apparatus (e.g., syringe with a solvent-compatible filter, such as PTFE or nylon, with a pore size of 0.45 µm or smaller)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a conical flask or vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the flask.

-

Equilibration: Seal the flask tightly and place it in a thermostatic shaking water bath or incubator set to the desired temperature. The mixture should be agitated for a sufficient period to ensure that equilibrium is reached. A typical duration is 24 to 72 hours, with continuous shaking.

-

Sedimentation: After the equilibration period, cease agitation and allow the flask to rest in the thermostatic bath for several hours (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. To avoid temperature changes that could affect solubility, the syringe can be pre-warmed or pre-cooled to the experimental temperature. Attach a filter to the syringe and dispense the saturated solution into a clean, dry sample vial, ensuring that no solid particles are transferred.

Quantification of Dissolved this compound

Once a saturated solution is obtained, the concentration of dissolved this compound can be determined.

This is a straightforward and direct method for determining the concentration of a non-volatile solute.

Materials and Equipment:

-

Saturated solution of this compound

-

Pre-weighed evaporating dish or beaker

-

Analytical balance

-

Drying oven

-

Desiccator

Procedure:

-

Sample Transfer: Accurately weigh a specific amount of the filtered saturated solution into a pre-weighed evaporating dish.

-

Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent but below the decomposition temperature of this compound. The evaporation should be carried out in a fume hood.

-

Drying to a Constant Weight: Once the solvent has evaporated, continue to dry the solid residue in the oven until a constant weight is achieved. This is confirmed by repeated cycles of cooling the dish in a desiccator and weighing it until two consecutive weighings are within an acceptable tolerance.

-

Calculation: The solubility is calculated as the mass of the dried this compound per mass of the solvent used.

This method is suitable for compounds that absorb ultraviolet or visible light and is generally more sensitive than the gravimetric method.

Materials and Equipment:

-

Saturated solution of this compound

-

UV/Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Solvent of interest (for dilutions)

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound (the λmax will vary depending on the solvent).

-

Plot a calibration curve of absorbance versus concentration. The resulting plot should be linear and pass through the origin.

-

-

Sample Analysis:

-

Dilute the filtered saturated solution with a known volume of the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the same λmax.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in the solvent at the experimental temperature.

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of alpha-Phenylcinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling point data for the geometric isomers of alpha-phenylcinnamic acid. It includes detailed experimental protocols for their synthesis and purification, crucial for researchers in organic chemistry and drug development.

Physicochemical Data of this compound Isomers

This compound, also known as 2,3-diphenylacrylic acid, exists as two geometric isomers: the (Z)-isomer (cis) and the (E)-isomer (trans). Their distinct spatial arrangements result in different physical properties, most notably their melting points. The boiling point is less commonly reported and is often an estimate due to the compound's tendency to decarboxylate at high temperatures.

| Isomer | Systematic Name | CAS Number | Melting Point (°C) | Boiling Point (°C) |

| (Z)-alpha-Phenylcinnamic acid | (cis)-2,3-Diphenylacrylic acid | 91-47-4 | 172-174[1][2] | ~325.66 (estimate)[1] |

| (E)-alpha-Phenylcinnamic acid | (trans)-2,3-Diphenylacrylic acid | 91-48-5 | 138-139[3] | Not available |

Experimental Protocols

Synthesis and Purification of (Z)-alpha-Phenylcinnamic Acid

A common and reliable method for the synthesis of (Z)-alpha-phenylcinnamic acid is the Perkin reaction. The following protocol is adapted from established literature[4].

Materials:

-

Benzaldehyde (freshly purified)

-

Phenylacetic acid

-

Anhydrous triethylamine (B128534)

-

Acetic anhydride

-

6N Hydrochloric acid

-

Decolorizing carbon

Procedure:

-

In a 500-mL round-bottomed flask, combine 40.5 mL (0.40 mole) of freshly purified benzaldehyde, 54.6 g (0.40 mole) of phenylacetic acid, 40 mL of anhydrous triethylamine, and 80 mL of acetic anhydride.

-

Gently boil the mixture under reflux for 5 hours.

-

After cooling, subject the reaction mixture to steam distillation until the distillate is no longer cloudy. Collect an additional 50 mL of distillate.

-

Cool the aqueous residue and decant the solution from the solid product.

-

Dissolve the solid in 500 mL of hot 95% ethanol. Add 500 mL of water, including the previously decanted solution.

-

Heat the mixture to boiling and add 2 g of decolorizing carbon.

-

Filter the hot solution and immediately acidify the filtrate with 6N hydrochloric acid until it is acidic to Congo red.

-

Cool the solution to induce crystallization.

-

Collect the crude this compound crystals by filtration. The expected melting point of the crude product is around 161–165°C.

-

Purify the product by recrystallization from aqueous ethanol to yield purified (Z)-alpha-phenylcinnamic acid with a melting point of 172–173°C[4].

Synthesis of (E)- and (Z)-alpha-Phenylcinnamic Acid via Perkin Reaction

Both isomers can be produced through the Perkin reaction, with the subsequent separation of the E and Z forms[5].

Materials:

-

Benzaldehyde

-

Phenylacetic acid

-

Acetic anhydride

-

Triethylamine

-

Hydrochloric acid

-

Diethyl ether

-

Potassium hydroxide (B78521)

-

Acetic acid

Procedure:

-

A mixture of phenylacetic acid, benzaldehyde, acetic anhydride, and triethylamine is refluxed.

-

After cooling, hydrochloric acid is added, resulting in a thick yellow-brown liquid.

-

Diethyl ether is added to dissolve the mixture.

-

The ethereal solution is washed with water and potassium hydroxide in a separatory funnel.

-

The alkaline extract is then acidified with acetic acid, causing the (E)-isomer to precipitate. The (E)-acid is collected via suction filtration.

-

The remaining solution is treated to crystallize the (Z)-isomer.

The reported melting point for the (E)-acid obtained through this method is 165-170°C, and for the (Z)-acid, it is 120-130°C[5]. Note that these values may differ from other reports, potentially due to experimental conditions and purity.

Biological Significance and Related Pathways

This compound and its derivatives exhibit various biological activities. Notably, they have been identified as selective inhibitors of type-5 17β-hydroxysteroid dehydrogenase (AKR1C3)[6]. Furthermore, derivatives of this compound have been shown to inhibit the activity of lipoxygenase and cyclooxygenase, enzymes involved in inflammatory pathways.

Cinnamic acids, in general, are central to the phenylpropanoid pathway in plants, which leads to the biosynthesis of a wide array of secondary metabolites. The formation of trans-cinnamic acid from L-phenylalanine is a key step in this pathway.

Below is a diagram illustrating the alternative biosynthetic pathway of trans-cinnamic acid from L-phenylalanine in plants like Camellia sinensis[7].

Caption: Alternative pathway for trans-cinnamic acid formation.

This guide provides essential physicochemical data and experimental protocols for this compound, which are fundamental for its application in research and development. The outlined synthetic procedures and the context of its biological relevance offer a solid foundation for professionals in the field.

References

- 1. chembk.com [chembk.com]

- 2. 91-48-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound [drugfuture.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 91-48-5 [chemicalbook.com]

- 7. Alternative Pathway to the Formation of trans-Cinnamic Acid Derived from l-Phenylalanine in Tea (Camellia sinensis) Plants and Other Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of α-Phenylcinnamic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the geometric isomers of α-phenylcinnamic acid, also known as 2,3-diphenylacrylic acid. The following sections detail the expected and experimentally determined Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the (E)- and (Z)-isomers, along with standardized experimental protocols for these analytical techniques.

Introduction to α-Phenylcinnamic Acid Isomers

α-Phenylcinnamic acid exists as two geometric isomers: (E)-α-phenylcinnamic acid (trans) and (Z)-α-phenylcinnamic acid (cis). The spatial arrangement of the phenyl groups and the carboxylic acid moiety around the carbon-carbon double bond significantly influences their physical, chemical, and spectroscopic properties. Accurate characterization of these isomers is crucial in various fields, including medicinal chemistry and material science, where isomeric purity can dictate biological activity and material properties.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the (E) and (Z)-isomers of α-phenylcinnamic acid. While extensive experimental data is available for the more stable (E)-isomer, detailed experimental spectra for the (Z)-isomer are less commonly reported in the literature. The data presented for the (Z)-isomer is based on established principles of stereoisomerism in spectroscopy and available data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Isomer | Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| (E)-α-Phenylcinnamic Acid | Olefinic (=CH) | ~7.5 - 8.0 | Singlet | - | Deshielded due to anisotropic effect of the cis-phenyl group. |

| Aromatic (Ph) | ~7.0 - 7.5 | Multiplet | - | Overlapping signals from both phenyl rings. | |

| Carboxylic (-COOH) | > 10.0 | Broad Singlet | - | Highly deshielded, position can be concentration and solvent dependent. | |

| (Z)-α-Phenylcinnamic Acid | Olefinic (=CH) | ~6.5 - 7.0 | Singlet | - | Expected to be more shielded (upfield) compared to the (E)-isomer. |

| Aromatic (Ph) | ~7.0 - 7.5 | Multiplet | - | Overlapping signals. | |

| Carboxylic (-COOH) | > 10.0 | Broad Singlet | - | Similar to the (E)-isomer. |

Table 2: ¹³C NMR Spectroscopic Data

| Isomer | Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| (E)-α-Phenylcinnamic Acid | Carbonyl (C=O) | ~165 - 175 | |

| Olefinic (α-C) | ~130 - 140 | Quaternary carbon, attached to the carboxylic acid. | |

| Olefinic (β-C) | ~140 - 150 | Attached to a phenyl group and a hydrogen. | |

| Aromatic (Ph) | ~125 - 140 | Multiple signals for the different carbons of the phenyl rings. | |

| (Z)-α-Phenylcinnamic Acid | Carbonyl (C=O) | ~165 - 175 | |

| Olefinic (α-C) | ~130 - 140 | ||

| Olefinic (β-C) | ~135 - 145 | Expected to be slightly shielded compared to the (E)-isomer. | |

| Aromatic (Ph) | ~125 - 140 |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (cm⁻¹)

| Functional Group | (E)-α-Phenylcinnamic Acid | (Z)-α-Phenylcinnamic Acid (Expected) | Vibration Mode |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | 2500-3300 (broad) | Stretching |

| C-H (Aromatic) | ~3030 | ~3030 | Stretching |

| C=O (Carboxylic Acid) | ~1680-1700 | ~1680-1700 | Stretching |

| C=C (Alkene) | ~1620-1640 | ~1620-1640 | Stretching |

| C=C (Aromatic) | ~1450, 1500, 1600 | ~1450, 1500, 1600 | Stretching |

| C-O (Carboxylic Acid) | ~1200-1300 | ~1200-1300 | Stretching |

| C-H (out-of-plane bend) | ~690, 760 | ~690, 760 | Bending |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for (E)-α-Phenylcinnamic Acid

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Relative Intensity | Fragment |

| Electron Ionization (EI) | 224 | High | [M]⁺ (Molecular Ion) |

| 225 | Moderate | [M+1]⁺ (Isotope Peak) | |

| 179 | High | [M - COOH]⁺ | |

| 178 | Moderate | [M - COOH - H]⁺ | |

| 118 | Moderate | ||

| 107 | Low |

The mass spectrum of the (Z)-isomer is expected to be very similar to that of the (E)-isomer, as mass spectrometry does not typically distinguish between geometric isomers under standard EI conditions. Fragmentation patterns are primarily determined by the molecular structure and functional groups, which are identical in both isomers.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for α-phenylcinnamic acid. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified α-phenylcinnamic acid isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition:

-

Transfer the solution to a clean 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

IR Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the instrument and acquire the IR spectrum.

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Mass Spectrometry (Electron Ionization - GC-MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.

-

Instrumentation:

-

Inject a small volume of the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

The GC will separate the compound from the solvent and any impurities.

-

-

Data Acquisition:

-

The sample is ionized in the MS source, typically using a 70 eV electron beam.

-

The resulting ions are separated by their mass-to-charge ratio in the mass analyzer.

-

A mass spectrum is recorded, plotting ion abundance versus m/z.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation and differentiation of α-phenylcinnamic acid isomers using spectroscopic techniques.

Caption: A logical workflow for the spectroscopic analysis and structural identification of α-phenylcinnamic acid isomers.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful toolkit for the comprehensive characterization of α-phenylcinnamic acid isomers. While the mass spectra of the (E) and (Z) isomers are expected to be nearly identical, NMR and to a lesser extent IR spectroscopy offer clear and distinct data points for their differentiation. This guide provides the foundational spectroscopic data and methodologies to aid researchers in the unambiguous identification and quality control of these important chemical entities.

In-Depth Technical Guide to the Crystal Structure Analysis of α-Phenylcinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure analysis of α-phenylcinnamic acid, a compound of interest in pharmaceutical and materials science. The document details the experimental protocols for its synthesis and crystallographic analysis, presents key structural data in a clear, tabular format, and illustrates relevant biological signaling pathways.

Introduction

α-Phenylcinnamic acid, a derivative of cinnamic acid, exists as (E) and (Z) isomers. Its molecular structure, characterized by two phenyl rings and a carboxylic acid group attached to a central acrylic acid core, allows for diverse chemical modifications and potential biological activities. Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is fundamental to elucidating its physicochemical properties, predicting its behavior in different environments, and designing new derivatives with enhanced therapeutic or material properties. X-ray crystallography stands as the definitive method for determining this atomic arrangement with high precision. This guide focuses on the crystal structure of the thermodynamically more stable (E)-isomer of α-phenylcinnamic acid.

Experimental Protocols

This section outlines the detailed methodologies for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of α-phenylcinnamic acid.

Synthesis of α-Phenylcinnamic Acid (Perkin Condensation)

A common and effective method for the synthesis of α-phenylcinnamic acid is the Perkin condensation.[1]

Materials:

-

Phenylacetic acid

-

Acetic anhydride (B1165640)

-

10% Sodium carbonate solution

-

6N Hydrochloric acid

-

Decolorizing carbon

-

Anhydrous magnesium sulfate

Procedure:

-

Reactant Preparation: In a round-bottom flask, combine freshly purified benzaldehyde (0.40 mol), phenylacetic acid (0.40 mol), anhydrous triethylamine (40 mL), and acetic anhydride (80 mL).

-

Reflux: Gently reflux the mixture for 5 hours.

-

Work-up: After cooling, the reaction mixture is subjected to steam distillation to remove unreacted benzaldehyde.

-

Isolation of Crude Product: The aqueous residue is cooled, and the solid product is separated by decantation. The crude solid is then dissolved in hot 95% ethanol.

-

Purification: Water is added to the hot ethanolic solution, and the mixture is heated to boiling. A small amount of decolorizing carbon is added, and the hot solution is filtered.

-

Precipitation: The filtrate is immediately acidified with 6N hydrochloric acid to precipitate the α-phenylcinnamic acid.

-

Final Product: The resulting crystals are collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from aqueous ethanol to yield the final product.

Crystallization for X-ray Diffraction

Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis.

Method: Slow Evaporation

-

Solvent Selection: Prepare a saturated solution of purified α-phenylcinnamic acid in a suitable solvent system, such as a mixture of ethanol and water or ether and petroleum ether.

-

Dissolution: Gently warm the solvent mixture to completely dissolve the compound.

-

Filtration: Filter the warm solution through a syringe filter into a clean crystallizing dish or vial to remove any particulate matter.

-

Evaporation: Cover the container with a perforated lid or parafilm with small pinholes to allow for slow evaporation of the solvent at room temperature in a vibration-free environment.

-

Crystal Growth: Colorless, needle-like, or prismatic crystals suitable for X-ray diffraction will typically form over a period of several days to a week.

Single-Crystal X-ray Diffraction Analysis

The following is a general procedure for the data collection and structure refinement of a small organic molecule like α-phenylcinnamic acid.[2]

Procedure:

-

Crystal Mounting: A suitable single crystal (typically with dimensions of 0.1-0.3 mm) is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the reflections are integrated and corrected for various factors (e.g., Lorentz and polarization effects).

-